Lipophilicity (XLogP3) Differentiation vs. N-[(3,4,5-Trimethoxyphenyl)methyl]cyclopropanamine (CAS 14471-17-1)
The target compound exhibits a computed XLogP3 value of 2.4 [1], whereas its tris-methoxy analog N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine (CAS 14471-17-1) yields a lower XLogP3 of approximately 1.5 [2]. The increased lipophilicity arises from the replacement of two methoxy groups with a single difluoromethoxy substituent, which introduces two electronegative fluorine atoms while maintaining a compact molecular volume. This 0.9 log unit difference corresponds to approximately an 8-fold higher partition coefficient, favoring membrane permeability for the target compound.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine: XLogP3 ≈ 1.5 |
| Quantified Difference | Δ XLogP3 = +0.9 (≈8-fold higher P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.12.12 release) |
Why This Matters
Higher lipophilicity within the CNS-optimal range (XLogP3 2–4) predicts better passive blood–brain barrier permeability, which is critical for programs targeting neurological or psychiatric indications where CNS exposure is required.
- [1] PubChem Compound Summary CID 7131105. N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary CID 3018407. N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine (CAS 14471-17-1). National Center for Biotechnology Information (2026). View Source
